molecular formula C12H5Cl3O2 B1604618 1,3,7-Trichlorodibenzo-p-dioxin CAS No. 67028-17-5

1,3,7-Trichlorodibenzo-p-dioxin

Cat. No.: B1604618
CAS No.: 67028-17-5
M. Wt: 287.5 g/mol
InChI Key: RPKWIXFZKMDPMH-UHFFFAOYSA-N
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Description

1,3,7-Trichlorodibenzo-p-dioxin is a member of the polychlorinated dibenzo-p-dioxins (PCDDs) family, which are a group of chemically related compounds known for their environmental persistence and toxicity. These compounds are often produced as by-products during various industrial processes, such as the manufacture of organochlorides, the bleaching of paper, and the incineration of chlorine-containing substances .

Biochemical Analysis

Biochemical Properties

1,3,7-Trichlorodibenzo-p-dioxin is known to bind to the XRE promoter region of genes it activates . It activates the expression of multiple phase I and II xenobiotic chemical metabolizing enzyme genes (such as the CYP1A1 gene) . This compound mediates biochemical and toxic effects of halogenated aromatic hydrocarbons .

Cellular Effects

This compound is involved in cell-cycle regulation . It is likely to play an important role in the development and maturation of many tissues . It is also known to mediate biochemical and toxic effects of halogenated aromatic hydrocarbons .

Molecular Mechanism

This compound causes its toxic effects by binding to the aryl hydrocarbon receptor and subsequently altering the transcription of certain genes . The affinity for the Ah receptor depends on the structure of the specific CDD .

Temporal Effects in Laboratory Settings

It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that this compound is a persistent organic pollutant, indicating that it may have long-term effects on cellular function .

Metabolic Pathways

This compound is metabolized by cytochrome P450 (P450) and UDP-glucuronosyltransferase (UGT) in a recombinant enzyme system and human liver microsomes .

Transport and Distribution

It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain tissues .

Subcellular Localization

It is known that this compound is a persistent organic pollutant, indicating that it may accumulate in certain subcellular compartments .

Preparation Methods

The synthesis of 1,3,7-Trichlorodibenzo-p-dioxin typically involves the chlorination of dibenzo-p-dioxin. This can be achieved through various methods, including direct chlorination using chlorine gas or through the use of chlorinating agents such as sulfuryl chloride. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the chlorination process .

Chemical Reactions Analysis

1,3,7-Trichlorodibenzo-p-dioxin undergoes several types of chemical reactions, including:

    Oxidation: This reaction can lead to the formation of hydroxylated derivatives.

    Reduction: This can result in the dechlorination of the compound.

    Substitution: Chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1,3,7-Trichlorodibenzo-p-dioxin has several applications in scientific research, including:

Comparison with Similar Compounds

1,3,7-Trichlorodibenzo-p-dioxin is similar to other polychlorinated dibenzo-p-dioxins, such as 2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD), which is known for its high toxicity. this compound is unique in its specific chlorination pattern, which influences its chemical behavior and biological effects. Other similar compounds include 1,2,3-Trichlorodibenzo-p-dioxin and 1,4,6-Trichlorodibenzo-p-dioxin .

Properties

IUPAC Name

1,3,7-trichlorodibenzo-p-dioxin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl3O2/c13-6-1-2-9-10(4-6)16-11-5-7(14)3-8(15)12(11)17-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPKWIXFZKMDPMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC3=C(O2)C(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80217290
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67028-17-5
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067028175
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3,7-Trichlorodibenzo-p-dioxin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80217290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,3,7-TRICHLORODIBENZO-P-DIOXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7PFF5S0PR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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